molecular formula C13H14N2O B7820107 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B7820107
M. Wt: 214.26 g/mol
InChI Key: ZIEGEZDYSRLXCJ-UHFFFAOYSA-N
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Description

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethyl magnesium bromide to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different substituted pyrazoles.

Scientific Research Applications

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound may have potential biological activity, making it useful in the development of new pharmaceuticals or bioactive molecules.

  • Medicine: It can be explored for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: The compound can be utilized in the development of new materials, dyes, or agrochemicals.

Mechanism of Action

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar pyrazole derivatives, such as 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethan-1-one and 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one. These compounds share structural similarities but may differ in their chemical properties and applications. The presence of different substituents on the pyrazole ring can influence their reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethan-1-one

  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

  • 1-(1-phenyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one

This comprehensive overview provides a detailed understanding of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1-benzyl-5-methylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-13(11(2)16)8-14-15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEGEZDYSRLXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of pentane-2,4-dione (10.01 g) and 1,1-dimethoxy-N,N-dimethylmethanamine (12.51 g) was stirred at 80° C. for 1 hr. Tetrahydrofuran (20 mL) was added to the reaction mixture, benzylhydrazine dihydrochloride (21.46 g) was added by small portions under ice-cooling, and the mixture was stirred at 60° C. for 30 min. The reaction mixture was allowed to cool to room temperature, ethyl acetate (100 mL) and water (100 mL) were added, and the separated aqueous layer was extracted with ethyl acetate (50 mL×2). The combined organic layers were washed with brine (20 mL) and dried over anhydrous magnesium sulfate. Insoluble material was removed by filtration, the filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (13.53 g) as a colorless oil.
Quantity
10.01 g
Type
reactant
Reaction Step One
Quantity
12.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
benzylhydrazine dihydrochloride
Quantity
21.46 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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